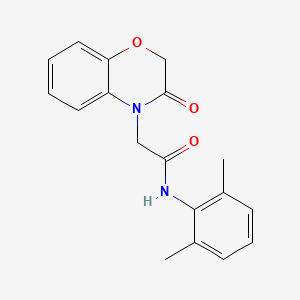![molecular formula C17H26N2O2S B6084090 2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins in the body, which can lead to various effects such as anti-inflammatory or anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine vary depending on the specific application. In medicine, it has been shown to have anti-inflammatory and anti-cancer activity. In agriculture, it has been shown to have pesticidal activity. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine in lab experiments is its potential as a building block for the synthesis of new materials. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects.
Orientations Futures
There are several potential future directions for research on 2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine. One direction is to further investigate its potential as an anti-inflammatory agent and anti-cancer agent in medicine. Another direction is to explore its potential as a pesticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research could be conducted to explore its potential as a building block for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine involves the reaction of cyclohexylmethylamine with 2,4-dimethyl-1,3-thiazole-5-carbonyl chloride followed by the addition of morpholine. The reaction is carried out under specific conditions and yields the desired product.
Applications De Recherche Scientifique
2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a pesticide. In material science, it has been investigated for its potential as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-12-16(22-13(2)18-12)17(20)19-8-9-21-15(11-19)10-14-6-4-3-5-7-14/h14-15H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMVZKWJTCJPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCOC(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclohexylmethyl)morpholin-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6084014.png)
![3-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B6084017.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)
![4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B6084096.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)